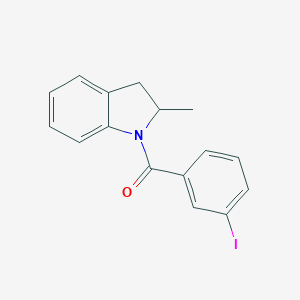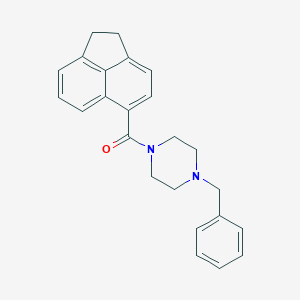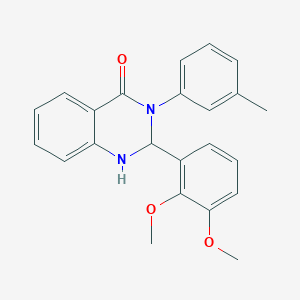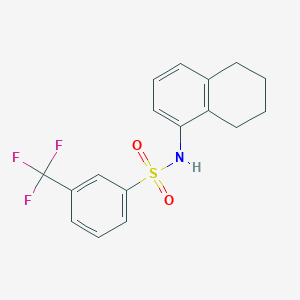![molecular formula C19H20N2O3 B300005 2-methyl-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B300005.png)
2-methyl-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methyl-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide, also known as MLN4924, is a small molecule inhibitor that has gained significant attention in recent years due to its potential therapeutic applications. This compound has been shown to have anticancer properties and is currently being investigated as a treatment for various types of cancer.
Mecanismo De Acción
2-methyl-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide inhibits NAE, which is responsible for activating the NEDD8 protein. NEDD8 is involved in the regulation of various cellular processes, including cell cycle progression, DNA replication, and DNA repair. By inhibiting NAE, 2-methyl-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide prevents the activation of NEDD8 and disrupts these cellular processes, ultimately leading to cell death.
Biochemical and Physiological Effects:
In addition to its anticancer properties, 2-methyl-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide has also been shown to have other biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the growth of cancer stem cells, which are thought to be responsible for tumor recurrence and resistance to chemotherapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-methyl-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide is its specificity for NAE, which reduces the risk of off-target effects. However, one limitation is its relatively short half-life, which may require frequent dosing in experiments.
Direcciones Futuras
2-methyl-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide is currently being investigated as a potential treatment for various types of cancer, including leukemia, lymphoma, and solid tumors. Future research may focus on optimizing the dosing and administration of 2-methyl-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide, as well as investigating its potential for combination therapy with other anticancer agents. Additionally, 2-methyl-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide may have potential applications in other areas of medicine, such as neurodegenerative diseases and viral infections.
Métodos De Síntesis
The synthesis of 2-methyl-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide involves a multi-step process that begins with the reaction of 2-methylbenzoic acid with thionyl chloride to form 2-chloromethylbenzoic acid. This intermediate is then reacted with 3-(4-morpholinylcarbonyl)aniline to form the desired product, 2-methyl-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide.
Aplicaciones Científicas De Investigación
2-methyl-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide has been extensively studied for its anticancer properties. It has been shown to inhibit the activity of the NEDD8-activating enzyme (NAE), which is involved in the regulation of cell growth and division. By inhibiting NAE, 2-methyl-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide can induce cell death in cancer cells and prevent tumor growth.
Propiedades
Nombre del producto |
2-methyl-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide |
|---|---|
Fórmula molecular |
C19H20N2O3 |
Peso molecular |
324.4 g/mol |
Nombre IUPAC |
2-methyl-N-[3-(morpholine-4-carbonyl)phenyl]benzamide |
InChI |
InChI=1S/C19H20N2O3/c1-14-5-2-3-8-17(14)18(22)20-16-7-4-6-15(13-16)19(23)21-9-11-24-12-10-21/h2-8,13H,9-12H2,1H3,(H,20,22) |
Clave InChI |
HFUDKYABHVRJAC-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)C(=O)N3CCOCC3 |
SMILES canónico |
CC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)C(=O)N3CCOCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(4-methoxybenzyl)[1,1'-biphenyl]-2-carboxamide](/img/structure/B299923.png)
![1'-(2,6-dichlorobenzyl)-3-(3-methylphenyl)-1',2,3,3'-tetrahydrospiro[quinazoline-2,3'-(2'H)-indole]-2',4(1H)-dione](/img/structure/B299924.png)
![N-(4-fluorophenyl)-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-3-phenylpropanamide](/img/structure/B299925.png)
![N-(3-bromophenyl)-N-[4-(4-chlorophenyl)-5-ethyl-1,3-thiazol-2-yl]-3-phenylpropanamide](/img/structure/B299928.png)

![N-(4-ethoxyphenyl)-2-[(6-fluoro-1H-benzimidazol-2-yl)sulfanyl]propanamide](/img/structure/B299931.png)
![N-(4-bromophenyl)-N-[4-(4-methoxyphenyl)-5-propyl-1,3-thiazol-2-yl]-3-phenylpropanamide](/img/structure/B299935.png)
![N-[4-(4-ethoxyphenyl)-5-ethyl-1,3-thiazol-2-yl]-N-(3-fluorophenyl)pentanamide](/img/structure/B299936.png)

![1-[(2-Isopropyl-5-methylphenoxy)acetyl]-6-methoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline](/img/structure/B299939.png)
![phenyl-N-[3-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)phenyl]methanesulfonamide](/img/structure/B299940.png)

![3,4,5-trimethoxy-N-{2-[(2-methoxyanilino)carbonyl]phenyl}benzamide](/img/structure/B299944.png)